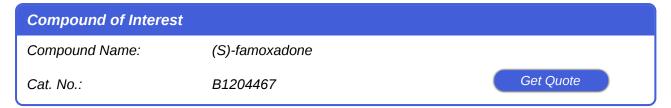


(S)-Famoxadone: A Technical Guide to its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Famoxadone is a high-performance fungicide belonging to the oxazolidinone class of chemicals, effective against a broad spectrum of plant pathogens.[1][2][3] Its mode of action involves the inhibition of the mitochondrial respiratory chain at Complex III, thereby disrupting the energy supply of fungal cells.[1][2] The fungicidal activity of famoxadone is primarily attributed to its (S)-enantiomer. This guide provides a technical overview of the chemical structure and a plausible synthesis pathway for **(S)-famoxadone**, based on available scientific literature.

Chemical Structure

(S)-famoxadone is chemically known as (S)-5-methyl-5-(4-phenoxyphenyl)-3- (phenylamino)-1,3-oxazolidine-2,4-dione. Its structure is characterized by a central oxazolidine-2,4-dione ring, which is substituted at the 3-position with a phenylamino group and at the 5-position with both a methyl group and a 4-phenoxyphenyl group. The chirality of the molecule arises from the stereocenter at the 5-position of the oxazolidinone ring.



Identifier	Value	
IUPAC Name	(5S)-5-methyl-5-(4-phenoxyphenyl)-3- (phenylamino)-1,3-oxazolidine-2,4-dione	
CAS Number	131807-57-3 (for racemic mixture)	
Molecular Formula	C22H18N2O4	
Molecular Weight	374.39 g/mol	

Fungicidal Mechanism of Action

Famoxadone is a potent inhibitor of the mitochondrial cytochrome bc1 complex (Complex III), a critical component of the electron transport chain in fungi.[1] By binding to the Qo site of cytochrome b, famoxadone blocks the transfer of electrons, which in turn inhibits ATP synthesis and leads to the cessation of fungal growth and spore germination.[2]

Caption: Mechanism of action of **(S)-famoxadone**.

Synthesis Pathway

While specific, detailed enantioselective synthesis routes for **(S)-famoxadone** are not readily available in the public domain, a plausible synthetic approach can be inferred from the synthesis of related oxazolidinone compounds and a pyridine analog of famoxadone. A potential pathway involves the construction of the chiral α -hydroxy acid or a related precursor, followed by cyclization to form the oxazolidinone ring.

The following diagram illustrates a generalized, hypothetical pathway for the synthesis of the core structure of **(S)-famoxadone**.

Caption: Generalized synthesis pathway for **(S)-famoxadone**.

Experimental Protocols

The following are generalized experimental protocols for key transformations that may be involved in the synthesis of **(S)-famoxadone**, based on known organic chemistry principles and



the synthesis of similar molecules. It is crucial to note that these are representative procedures and may require significant optimization for the specific synthesis of **(S)-famoxadone**.

Asymmetric Cyanohydrin Formation

This step is critical for establishing the stereocenter.

- Reaction: 4-Phenoxyacetophenone is reacted with a cyanide source (e.g., trimethylsilyl cyanide) in the presence of a chiral catalyst (e.g., a chiral titanium complex) to stereoselectively form (S)-2-hydroxy-2-(4-phenoxyphenyl)propionitrile.
- Reagents and Conditions:
 - 4-Phenoxyacetophenone (1.0 eq)
 - Trimethylsilyl cyanide (1.2 eq)
 - Chiral catalyst (e.g., (R)-BINOL-Ti complex) (0.1 eq)
 - Solvent: Dichloromethane
 - Temperature: -78 °C to room temperature
- Work-up: The reaction is quenched with an aqueous acid solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
 The crude product is purified by column chromatography.

Hydrolysis of the Cyanohydrin

- Reaction: The nitrile group of (S)-2-hydroxy-2-(4-phenoxyphenyl)propionitrile is hydrolyzed to a carboxylic acid.
- Reagents and Conditions:
 - (S)-2-hydroxy-2-(4-phenoxyphenyl)propionitrile (1.0 eq)
 - Concentrated hydrochloric acid
 - Temperature: Reflux



• Work-up: The reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are washed with brine, dried, and concentrated to yield the crude α-hydroxy acid.

Cyclization to form the Oxazolidinone Ring

- Reaction: The chiral α-hydroxy acid is reacted with phenylhydrazine and a phosgene equivalent to form the final **(S)-famoxadone** product.
- Reagents and Conditions:
 - (S)-2-hydroxy-2-(4-phenoxyphenyl)propanoic acid (1.0 eq)
 - Phenylhydrazine (1.1 eq)
 - Triphosgene or carbonyldiimidazole (CDI) (1.1 eq)
 - Base: Triethylamine or pyridine
 - Solvent: Tetrahydrofuran or dichloromethane
 - Temperature: 0 °C to reflux
- Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by recrystallization or column chromatography.

Quantitative Data

Detailed quantitative data for the enantioselective synthesis of **(S)-famoxadone** is not widely reported in publicly accessible literature. The following table provides hypothetical target values for a successful synthesis, based on typical yields and selectivities for similar asymmetric syntheses.



Parameter	Target Value	Method of Analysis
Yield (overall)	> 60%	Gravimetric analysis
Enantiomeric Excess (e.e.)	> 98%	Chiral HPLC
Purity	> 99%	HPLC, NMR

Conclusion

(S)-famoxadone is a commercially important fungicide with a well-defined mechanism of action. While its chemical structure is clearly established, the specific details of its enantioselective synthesis are not fully disclosed in the public domain. The generalized synthesis pathway and experimental protocols provided in this guide are based on established chemical principles for the synthesis of similar chiral oxazolidinone compounds and are intended to provide a foundational understanding for researchers in the field. Further process development and optimization would be required to establish a robust and efficient synthesis of **(S)-famoxadone**.

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